D-Pen vs. L-Pen: Enantiomer-Dependent Receptor Selectivity in Opioid Tetrapeptides
In a systematic study of cyclic disulfide-containing opioid tetrapeptides (Tyr-X-Phe-Y-NH₂), substitution at position 4 with D-penicillamine (D-Pen) versus L-penicillamine (L-Pen) produced marked differences in receptor binding. L-Pen⁴ analogs displayed low affinity and were nonselective across μ and δ opioid receptors, whereas the corresponding D-Pen⁴ diastereomers showed variable but consistently higher affinity and selectivity [1]. One D-Pen-containing analog demonstrated a 3.5-fold higher binding affinity at the δ-opioid receptor compared to the reference standard [D-Pen², D-Pen⁵]enkephalin (DPDPE) [1]. This demonstrates that the D-configuration of the penicillamine residue—as delivered by Boc-D-Pen(Acm)-OH upon deprotection and incorporation—is a critical determinant of biological target engagement.
| Evidence Dimension | δ-Opioid receptor binding affinity and μ/δ selectivity |
|---|---|
| Target Compound Data | D-Pen⁴ analogs: variable but higher affinity and selectivity; one analog showed 3.5-fold higher δ binding than DPDPE |
| Comparator Or Baseline | L-Pen⁴ analogs: low affinity and nonselective across μ and δ receptors |
| Quantified Difference | L-Pen⁴ = nonselective, low affinity; D-Pen⁴ = selective, up to 3.5× affinity improvement over DPDPE standard |
| Conditions | Radioligand binding assays using [³H]DPDPE (δ) and [³H]DAGO (μ) in rat brain membrane preparations; cyclic tetrapeptides |
Why This Matters
Selecting Boc-D-Pen(Acm)-OH over its L-enantiomer for peptide synthesis directly determines whether the resulting peptide will exhibit receptor selectivity or remain nonselective and low-affinity, a critical procurement decision for drug discovery programs targeting specific receptor subtypes.
- [1] Mosberg, H. I., et al. (1988). Cyclic, disulfide- and dithioether-containing opioid tetrapeptides: Development of a ligand with high delta opioid receptor selectivity and affinity. Life Sciences, 43(13), 1013–1020. Accessible via CORE. View Source
